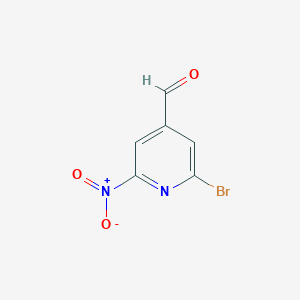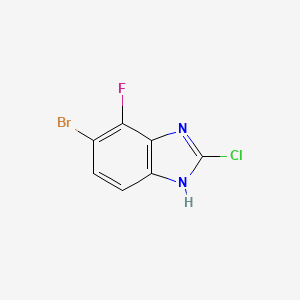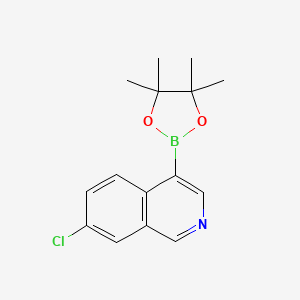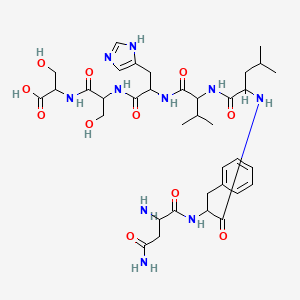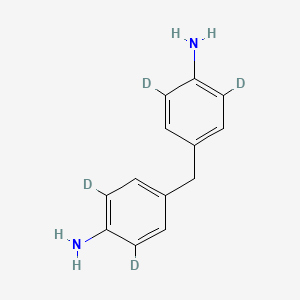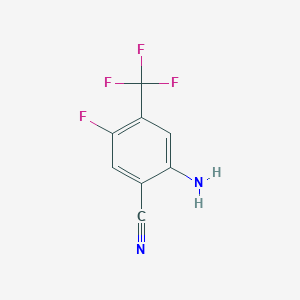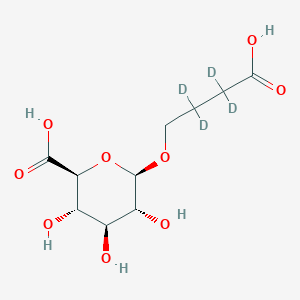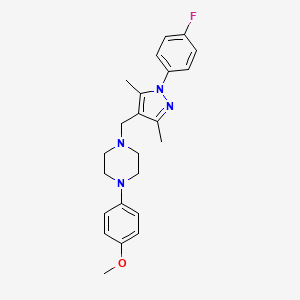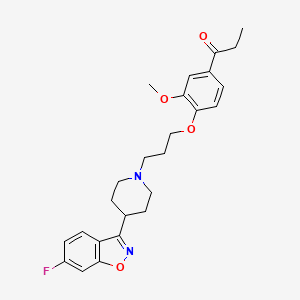
1-Desacetyl 1-Propionyl Iloperidone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Desacetyl 1-Propionyl Iloperidone is a derivative of Iloperidone, an antipsychotic medication primarily used in the treatment of schizophrenia. This compound is characterized by modifications to the acetyl and propionyl groups of the original Iloperidone structure . Its molecular formula is C25H29FN2O4, and it has a molecular weight of 440.507 g/mol .
Métodos De Preparación
The synthesis of 1-Desacetyl 1-Propionyl Iloperidone involves specific chemical reactions that modify the acetyl and propionyl groups of Iloperidone.
Análisis De Reacciones Químicas
1-Desacetyl 1-Propionyl Iloperidone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Desacetyl 1-Propionyl Iloperidone is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: Used as a reference material and in the study of organic reactions.
Biology: Investigated for its interactions with biological molecules and potential therapeutic effects.
Medicine: Studied for its potential use in the treatment of psychiatric disorders, given its relation to Iloperidone
Mecanismo De Acción
The mechanism of action of 1-Desacetyl 1-Propionyl Iloperidone is believed to be similar to that of Iloperidone. It likely involves antagonism at dopamine D2 and serotonin 5-HT2A receptors, which are key targets in the treatment of schizophrenia. This antagonism helps to balance neurotransmitter levels in the brain, thereby alleviating symptoms of psychosis .
Comparación Con Compuestos Similares
1-Desacetyl 1-Propionyl Iloperidone is unique due to its specific modifications to the acetyl and propionyl groups. Similar compounds include:
Iloperidone: The parent compound, used as an antipsychotic medication.
1-Desacetyl Iloperidone: A derivative with the acetyl group removed.
1-Propionyl Iloperidone: A derivative with the propionyl group added
These compounds share similar structures but differ in their specific functional groups, which can influence their pharmacological properties and therapeutic applications.
Propiedades
Fórmula molecular |
C25H29FN2O4 |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]propan-1-one |
InChI |
InChI=1S/C25H29FN2O4/c1-3-21(29)18-5-8-22(24(15-18)30-2)31-14-4-11-28-12-9-17(10-13-28)25-20-7-6-19(26)16-23(20)32-27-25/h5-8,15-17H,3-4,9-14H2,1-2H3 |
Clave InChI |
NDYOGQKCYHHFLA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



